molecular formula C11H15NO2S B2722570 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide CAS No. 1795483-24-7

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide

Cat. No.: B2722570
CAS No.: 1795483-24-7
M. Wt: 225.31
InChI Key: KOEWVXVKMUICAZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is an organic compound with the molecular formula C11H15NO2S. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide typically involves the condensation of thiophene derivatives with appropriate amides. One common method is the reaction of 2-thiophenemethanol with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is unique due to its combination of a thiophene ring with a hydroxyl and amide functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-3-6-11(14)12-8-9(13)10-5-4-7-15-10/h2,4-5,7,9,13H,1,3,6,8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEWVXVKMUICAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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